molecular formula C4H8ClF2N B13603886 4,4-Difluorobut-3-en-1-aminehydrochloride

4,4-Difluorobut-3-en-1-aminehydrochloride

Katalognummer: B13603886
Molekulargewicht: 143.56 g/mol
InChI-Schlüssel: CPNLJANBZPNPOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Difluorobut-3-en-1-aminehydrochloride is a chemical compound with the molecular formula C4H8F2N·HCl It is a derivative of butenylamine, where two hydrogen atoms on the butenyl chain are replaced by fluorine atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluorobut-3-en-1-aminehydrochloride typically involves the fluorination of butenylamine derivatives. One common method is the reaction of 4,4-difluorobut-3-en-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize efficiency and minimize by-products. The final product is then purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Difluorobut-3-en-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobutenyl oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

4,4-Difluorobut-3-en-1-aminehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 4,4-Difluorobut-3-en-1-aminehydrochloride exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological molecules. This can result in changes in enzyme activity, receptor binding, or other cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4,4-Trifluorobut-3-en-1-aminehydrochloride: Similar in structure but with an additional fluorine atom.

    3,3-Difluorobut-3-en-1-aminehydrochloride: A positional isomer with fluorine atoms at different positions.

    4,4-Difluorobut-3-en-1-yl(methyl)aminehydrochloride: A derivative with a methyl group attached to the amine.

Uniqueness

4,4-Difluorobut-3-en-1-aminehydrochloride is unique due to its specific fluorination pattern, which can impart distinct chemical and physical properties. This makes it valuable in applications where precise control over molecular interactions is required.

Eigenschaften

Molekularformel

C4H8ClF2N

Molekulargewicht

143.56 g/mol

IUPAC-Name

4,4-difluorobut-3-en-1-amine;hydrochloride

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)2-1-3-7;/h2H,1,3,7H2;1H

InChI-Schlüssel

CPNLJANBZPNPOX-UHFFFAOYSA-N

Kanonische SMILES

C(CN)C=C(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.